PM-43I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

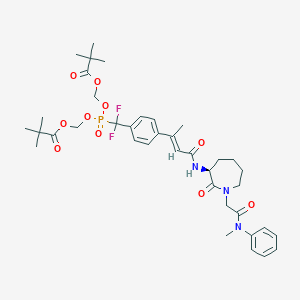

C38H50F2N3O10P |

|---|---|

Molecular Weight |

777.8 g/mol |

IUPAC Name |

[[difluoro-[4-[(E)-4-[[(3S)-1-[2-(N-methylanilino)-2-oxoethyl]-2-oxoazepan-3-yl]amino]-4-oxobut-2-en-2-yl]phenyl]methyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C38H50F2N3O10P/c1-26(22-31(44)41-30-16-12-13-21-43(33(30)46)23-32(45)42(8)29-14-10-9-11-15-29)27-17-19-28(20-18-27)38(39,40)54(49,52-24-50-34(47)36(2,3)4)53-25-51-35(48)37(5,6)7/h9-11,14-15,17-20,22,30H,12-13,16,21,23-25H2,1-8H3,(H,41,44)/b26-22+/t30-/m0/s1 |

InChI Key |

MUOJHRIQZPVHNP-ZLMUDAIHSA-N |

Isomeric SMILES |

C/C(=C\C(=O)N[C@H]1CCCCN(C1=O)CC(=O)N(C)C2=CC=CC=C2)/C3=CC=C(C=C3)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |

Canonical SMILES |

CC(=CC(=O)NC1CCCCN(C1=O)CC(=O)N(C)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the IL-4/IL-13 Signaling Pathway and the STAT6 Inhibitor PM-43I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathway, a critical axis in type 2 inflammatory responses, and the inhibitory mechanism of PM-43I, a novel small molecule targeting this cascade. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the core biological processes to support research and development in allergic and inflammatory diseases.

The IL-4/IL-13 Signaling Pathway: A Central Regulator of Type 2 Immunity

Interleukin-4 and Interleukin-13 are pleiotropic Th2 cytokines that play pivotal roles in the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[1][2] They orchestrate a range of cellular responses, including B-cell proliferation and immunoglobulin E (IgE) class switching, T helper 2 (Th2) cell differentiation, and M2 macrophage polarization.[1][3]

The signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective receptor complexes on the cell surface. There are two main types of receptor complexes:

-

Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). This receptor is primarily expressed on hematopoietic cells and binds exclusively to IL-4.[1][2]

-

Type II Receptor: A heterodimer of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor is found on both hematopoietic and non-hematopoietic cells and can be activated by both IL-4 and IL-13.[1][2]

Upon ligand binding, the receptor chains dimerize, leading to the activation of associated Janus kinases (JAKs). Specifically, the Type I receptor activates JAK1 and JAK3, while the Type II receptor activates JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1] These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-4Rα chain.

These phosphorylated tyrosine residues serve as docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[3] STAT6 is recruited to the receptor complex via its Src homology 2 (SH2) domain and is subsequently phosphorylated by the activated JAKs at tyrosine 641 (Tyr641).[3][4]

Phosphorylated STAT6 (pSTAT6) molecules then dissociate from the receptor, homodimerize through reciprocal pTyr-SH2 interactions, and translocate to the nucleus.[3] In the nucleus, pSTAT6 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[3] This leads to the expression of genes responsible for the hallmark features of type 2 inflammation.[1][3]

Figure 1: The IL-4/IL-13 signaling pathway.

This compound: A Potent Small Molecule Inhibitor of STAT6

This compound is a novel, cell-permeable, phosphatase-stable phosphopeptidomimetic designed to inhibit the activity of STAT6.[3][5] It was developed based on the structure of the cytoplasmic docking site on IL-4Rα for STAT6, with the aim of blocking the recruitment and subsequent phosphorylation of STAT6.[3][5] By targeting the SH2 domain of STAT6, this compound effectively disrupts a critical step in the IL-4/IL-13 signaling cascade.[3][5]

Quantitative Data on this compound Activity

The inhibitory potential of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | Recombinant STAT6 | 1.8 µM | Cell-free fluorescence polarization assay | [5] |

| IC50 | Recombinant STAT5B | 3.8 µM | Cell-free fluorescence polarization assay | [5] |

| IC50 | Recombinant STAT3 | 29.9 µM | Cell-free fluorescence polarization assay | [5] |

| EC50 | STAT6 Phosphorylation | 1-2 µM | IL-4 stimulated Beas-2B cells | [5] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Disease

| Parameter | Value | Model System | Reference |

| Minimum ED50 | 0.25 µg/kg | Ovalbumin-sensitized and challenged mice | [5] |

Mechanism of Action of this compound

This compound acts as a competitive inhibitor, targeting the SH2 domain of STAT6.[3][5] This prevents the binding of STAT6 to the phosphorylated IL-4Rα, thereby inhibiting its JAK-mediated phosphorylation, dimerization, and nuclear translocation. The logical relationship of this inhibitory action is depicted below.

Figure 2: Logical relationship of this compound's inhibitory action.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro STAT6 Phosphorylation Inhibition Assay (Western Blot)

This protocol describes the assessment of this compound's ability to inhibit IL-4-induced STAT6 phosphorylation in a human airway epithelial cell line.[5]

Experimental Workflow:

Figure 3: Experimental workflow for STAT6 phosphorylation inhibition assay.

Methodology:

-

Cell Culture: Beas-2B immortalized human airway epithelial cells are cultured in appropriate media until they reach a suitable confluency.

-

Serum Starvation: Cells are serum-starved for a defined period (e.g., overnight) to reduce basal signaling activity.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

-

Cytokine Stimulation: Cells are then stimulated with a fixed concentration of recombinant human IL-4 for a defined duration (e.g., 1 hour) to induce STAT6 phosphorylation.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are resolved by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT6 (Tyr641) and total STAT6. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified by densitometry, and the ratio of pSTAT6 to total STAT6 is calculated to determine the extent of inhibition by this compound.

In Vivo Murine Model of Allergic Airway Disease

This protocol outlines a common model used to evaluate the in vivo efficacy of anti-asthmatic compounds like this compound.[5]

Methodology:

-

Sensitization: Mice (e.g., C57BL/6) are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in an adjuvant like alum. This is usually performed on days 0 and 7.[6]

-

Drug Administration: Following a rest period, sensitized mice are treated with this compound or a vehicle control. Administration can be via various routes, such as intranasal, to target the airways directly.[5]

-

Allergen Challenge: Mice are subsequently challenged with the allergen (e.g., aerosolized OVA) on multiple consecutive days to induce an allergic inflammatory response in the lungs.[6]

-

Assessment of Airway Hyperresponsiveness (AHR): AHR, a key feature of asthma, is measured in response to a bronchoconstrictor like methacholine using techniques such as invasive plethysmography.[5]

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential analysis.[5]

-

Lung Histology: Lung tissues are collected, fixed, and sectioned for histological analysis to assess features like mucus production (e.g., PAS staining) and inflammatory cell infiltration.

-

Cytokine Analysis: Cytokine levels in the BAL fluid or lung homogenates can be measured by ELISA or other immunoassays to assess the Th2 inflammatory response.

Conclusion

The IL-4/IL-13 signaling pathway, with STAT6 as its central downstream effector, represents a highly validated target for the development of therapeutics for type 2 inflammatory diseases. This compound has emerged as a potent and selective small molecule inhibitor of STAT6, demonstrating significant efficacy in preclinical models of asthma. Its mechanism of action, directly targeting the SH2 domain of STAT6, offers a promising approach to attenuate the pathogenic consequences of aberrant IL-4 and IL-13 signaling. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for allergic and inflammatory conditions.

References

- 1. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-4 induces serine phosphorylation of the STAT6 transactivation domain in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PM-43I on STAT6-Dependent Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the pathogenesis of allergic and inflammatory diseases such as asthma. PM-43I has emerged as a potent small-molecule inhibitor of STAT6, offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the effects of this compound on STAT6-dependent gene expression, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Introduction: The STAT6 Signaling Pathway

The STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This binding event leads to the activation of Janus kinases (JAKs), which in turn phosphorylate a specific tyrosine residue (Tyr641) on the STAT6 protein. Phosphorylated STAT6 then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences known as gamma-activated sites (GAS) in the promoters of target genes, thereby initiating their transcription. This pathway is central to the differentiation of T helper 2 (Th2) cells, immunoglobulin class switching to IgE in B cells, and the activation of various inflammatory cells.

Figure 1: The IL-4/IL-13/STAT6 signaling pathway.

This compound: A Dual Inhibitor of STAT5 and STAT6

This compound is a novel phosphopeptidomimetic small molecule developed to inhibit the activation of STAT6.[1] It was designed based on the docking site of STAT6 to the IL-4 receptor alpha (IL-4Rα), specifically targeting the Src homology 2 (SH2) domain of STAT6.[1] The SH2 domain is crucial for the recruitment of STAT6 to the activated receptor complex and its subsequent phosphorylation by JAKs. By binding to the SH2 domain, this compound competitively inhibits the interaction of STAT6 with the IL-4Rα, thereby preventing its phosphorylation and activation.[1] Notably, due to the significant sequence similarity in their SH2 domains, this compound also potently inhibits STAT5, another key transcription factor involved in allergic inflammation.[1]

Figure 2: Mechanism of action of this compound.

Quantitative Effects of this compound on STAT6 Activity and Gene Expression

The inhibitory activity of this compound has been quantified in both in vitro and in vivo models.

In Vitro Inhibition of STAT6 Phosphorylation

This compound has been shown to effectively inhibit the IL-4-stimulated phosphorylation of STAT6 in human bronchial epithelial cells (Beas-2B).[2]

| Cell Line | Stimulus | This compound Concentration | Inhibition of STAT6 Phosphorylation |

| Beas-2B | IL-4 | 2.5 µM | 82%[2] |

| Beas-2B | IL-4 | 5 µM | 79%[2] |

Table 1: In Vitro Efficacy of this compound on STAT6 Phosphorylation.

In Vivo Efficacy in a Mouse Model of Allergic Airway Disease

In a preclinical mouse model of allergic airway disease, intranasal administration of this compound demonstrated potent inhibition of the inflammatory response.[1]

| Animal Model | Administration Route | This compound Dose (ED50) | Outcome |

| Mouse (Allergic Airway Disease) | Intranasal | 0.25 µg/kg[1] | Reversal of preexisting allergic airway disease[1] |

Table 2: In Vivo Efficacy of this compound.

Effect on STAT6-Dependent Gene Expression

This compound, by inhibiting STAT6 activation, is expected to downregulate the expression of a wide array of STAT6-dependent genes involved in allergic inflammation. While specific quantitative data for this compound's effect on a broad panel of genes is not extensively published, its impact can be inferred from studies on STAT6-deficient models and the known targets of the IL-4/STAT6 pathway. Key STAT6 target genes include those encoding for chemokines, cytokines, and transcription factors crucial for the Th2 immune response.

| Gene | Function | Expected Effect of this compound |

| GATA3 | Master regulator of Th2 cell differentiation | Downregulation |

| CCL11 (Eotaxin-1) | Chemoattractant for eosinophils | Downregulation |

| CCL17 (TARC) | Chemoattractant for Th2 cells | Downregulation |

| CCL22 (MDC) | Chemoattractant for Th2 cells | Downregulation |

| FCER1A (IgE Receptor) | High-affinity IgE receptor component | Downregulation |

| IL4R | IL-4 Receptor alpha chain (positive feedback) | Downregulation |

Table 3: Representative STAT6-Dependent Target Genes and the Expected Effect of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on STAT6-dependent gene expression.

Figure 3: General experimental workflow for in vitro studies.

Western Blot for Phosphorylated STAT6 (pSTAT6)

Objective: To determine the effect of this compound on IL-4-induced STAT6 phosphorylation.

Materials:

-

Beas-2B cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound

-

Recombinant human IL-4

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-pSTAT6 (Tyr641) and anti-total STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment:

-

Plate Beas-2B cells and grow to 80-90% confluency.

-

Serum-starve cells for 4-6 hours.

-

Pre-treat cells with desired concentrations of this compound or vehicle control for 2 hours.

-

Stimulate cells with IL-4 (e.g., 10 ng/mL) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-pSTAT6 and anti-total STAT6) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize pSTAT6 levels to total STAT6 levels.

-

STAT6 Luciferase Reporter Gene Assay

Objective: To measure the effect of this compound on STAT6 transcriptional activity.

Materials:

-

HEK293T cells (or other suitable cell line)

-

STAT6-responsive luciferase reporter plasmid

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Recombinant human IL-4

-

Dual-luciferase reporter assay system

Protocol:

-

Transfection:

-

Co-transfect cells with the STAT6-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.

-

Allow cells to express the reporters for 24-48 hours.

-

-

Treatment:

-

Pre-treat cells with this compound or vehicle control for 2 hours.

-

Stimulate cells with IL-4 for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

-

Measure firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold change in luciferase activity relative to the unstimulated control.

-

Real-Time Quantitative PCR (RT-qPCR) for STAT6 Target Genes

Objective: To quantify the effect of this compound on the mRNA expression of STAT6-dependent genes.

Materials:

-

Cells treated with this compound and/or IL-4

-

RNA extraction kit

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., GATA3, CCL11, CCL17) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated cells using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcriptase kit.

-

-

qPCR:

-

Set up qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

-

Conclusion

This compound is a potent dual inhibitor of STAT5 and STAT6 that effectively blocks the IL-4/IL-13 signaling pathway. Its ability to inhibit STAT6 phosphorylation and subsequent gene expression makes it a promising therapeutic candidate for allergic and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular effects of this compound and similar compounds on STAT6-dependent cellular processes. Further research focusing on a comprehensive transcriptomic analysis following this compound treatment will provide a more complete understanding of its impact on the STAT6-regulated gene network.

References

The Role of PM-43I in Th2 Immune Responses: A Technical Guide

This technical guide provides an in-depth analysis of the small molecule PM-43I and its role in modulating T helper 2 (Th2) immune responses. The information is targeted towards researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a novel phosphopeptidomimetic small molecule designed to inhibit the activation of Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5.[1][2] It achieves this by targeting the Src homology 2 (SH2) domains of these transcription factors, which are critical for their function.[1] The IL-4/IL-13 signaling pathway, which is pivotal for Th2 differentiation and the pathogenesis of allergic diseases like asthma, relies on the activation of STAT6.[1][2][3] By blocking this pathway, this compound has been shown to potently inhibit and even reverse allergic airway disease in preclinical mouse models.[1][2] It has demonstrated efficacy at very low doses, with a minimum effective dose (ED50) of 0.25 μg/kg, and is cleared through the kidneys without long-term toxicity.[1][2]

Core Mechanism of Action

This compound is a peptidomimetic compound developed to block the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα), and subsequent phosphorylation of Tyr641 on STAT6.[1][2] This inhibition of STAT6 phosphorylation is crucial as STAT6 is a key transcription factor in the Th2 differentiation pathway.[4] Upon activation by cytokines like IL-4 and IL-13, STAT6 would normally promote the expression of GATA-binding protein 3 (GATA3), the master regulator of Th2 cell development.[4][5] GATA3, in turn, orchestrates the expression of Th2-associated cytokines such as IL-4, IL-5, and IL-13.[5] this compound also demonstrates potent inhibition of STAT5, another transcription factor involved in allergic airway disease.[1]

Signaling Pathway

The signaling cascade targeted by this compound is central to the development of Th2-mediated inflammation.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in murine models of allergic airway disease. The following tables summarize the key quantitative findings.

In Vitro Inhibition of STAT6 Phosphorylation

| Compound | Concentration for Complete Inhibition | Cell Line | Stimulant |

| This compound | 1-2 μM | MDA-MB-468 | Epidermal Growth Factor (EGF) / IFN-γ |

Data extracted from a study assessing inhibition of various SH2 domain-containing proteins.[1]

In Vivo Efficacy in Allergic Airway Disease Model (BALB/c Mice)

| Treatment | Dose (μg/kg) | Airway Hyperresponsiveness (AHR) | Airway Inflammatory Cells | Lung IL-4 Secreting Cells |

| Vehicle | - | Baseline | Baseline | Baseline |

| This compound | 0.025 - 25 | Progressive Reduction | Significantly Reduced | Significantly Reduced |

| This compound | 0.25 | Maximally Effective | Significantly Reduced | Significantly Reduced |

This dose-ranging analysis demonstrated that the efficacy of this compound increased inversely with the dose, down to a maximally effective dose of 0.25 μg/kg.[1]

Effect of Systemic vs. Local Administration on Splenic Cytokine Responses

| Administration Route | Treatment | Ovalbumin-Specific IL-4 Secreting Cells | IFN-γ or IL-17 Secreting Cells |

| Intraperitoneal (i.p.) | This compound | Significantly Reduced | No Difference |

| Intranasal | This compound | Not Inhibited | Not Inhibited |

Systemic administration of this compound specifically inhibits STAT6-dependent adaptive Th2 immune responses, while local administration to the lungs does not impair systemic Th2 responses, suggesting local inhibition of STAT6 in airway cells is responsible for the observed reduction in allergic airway disease.[1]

Long-Term Treatment Effects (8 months)

| Treatment | Antigen-Specific IgG2a (Th1) to IgE (Th2) Ratio |

| This compound | Significantly Increased |

Long-term therapy with this compound may suppress established allergic memory responses, favoring a Th1 over a Th2 antibody isotype profile.[1]

Experimental Protocols

The following methodologies are based on the descriptions provided in the primary research articles.

Murine Model of Allergic Airway Disease

A common model used to test the efficacy of this compound involves inducing allergic airway disease in mice.

Detailed Steps:

-

Sensitization: Mice (e.g., BALB/c strain, known for exaggerated Th2 responses) are sensitized with an intraperitoneal injection of an allergen like ovalbumin (OVA) mixed with an adjuvant such as alum.[1] This is typically repeated after a week.

-

Challenge: Following sensitization, the mice are challenged by local administration of the allergen to the lungs, for example, through intranasal delivery of OVA on several consecutive days.

-

Treatment: this compound or a vehicle control is administered to the mice. The route of administration (e.g., intraperitoneal for systemic effects or intranasal for local effects) and the timing relative to the challenge are key variables.[1]

-

Analysis: Within 24 to 48 hours after the final challenge, various parameters are assessed:

-

Airway Hyperresponsiveness (AHR): Measured to assess the severity of the asthma-like phenotype.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to count the number of inflammatory cells, particularly eosinophils.

-

Lung Cytokine Analysis: Lung tissue is processed to determine the number of cytokine-secreting cells (e.g., IL-4, IL-5, IL-13, IFN-γ, IL-17) using techniques like ELISpot.

-

Serum Antibody Levels: Blood is collected to measure the levels of allergen-specific antibodies, such as IgE (indicative of a Th2 response) and IgG2a (indicative of a Th1 response).[1]

-

In Vitro STAT Phosphorylation Assay

-

Cell Culture: A suitable cell line, such as MDA-MB-468 breast cancer cells, is cultured.[1]

-

Inhibition: The cells are pre-treated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with an appropriate agonist to induce STAT phosphorylation (e.g., epidermal growth factor for STAT3 and STAT5, or IFN-γ for STAT1).[1]

-

Detection: The levels of phosphorylated STAT proteins are measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies.

Conclusion

This compound represents a promising class of small molecules for the treatment of Th2-mediated diseases like asthma.[1][2] Its targeted inhibition of the STAT5/6 signaling pathway effectively reduces key features of allergic airway disease in preclinical models, including airway hyperresponsiveness, eosinophilia, and Th2 cytokine production.[1] The ability of this compound to be administered locally to the lungs and its favorable safety profile in animal studies further underscore its potential for clinical development.[1][2] Future research will likely focus on translating these findings to human clinical trials and further elucidating the broader immunomodulatory effects of this compound.

References

- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US9765099B2 - STAT6 inhibitors - Google Patents [patents.google.com]

- 4. T Helper 2 Cell Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

Structural Basis of PM-43I Inhibition of STAT6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, pathways central to the pathogenesis of allergic and inflammatory diseases such as asthma. Consequently, STAT6 has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of the structural and molecular basis of STAT6 inhibition by PM-43I, a potent peptidomimetic inhibitor. We consolidate quantitative data on its inhibitory activity, detail relevant experimental methodologies, and visualize the underlying biological and experimental frameworks. This document serves as a comprehensive resource for researchers engaged in the development of novel STAT6-targeted therapeutics.

Introduction to STAT6 Signaling

STAT6 is a key transcription factor in the JAK/STAT signaling pathway, which is initiated by the binding of cytokines like IL-4 and IL-13 to their respective receptors.[1] This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for the Src Homology 2 (SH2) domain of STAT6.[1] Upon recruitment to the receptor, STAT6 itself is phosphorylated by JAKs at a conserved tyrosine residue (Tyr641).[1] This phosphorylation event triggers the homodimerization of STAT6 molecules through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT6 dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes, driving their transcription and leading to the physiological responses associated with IL-4 and IL-13, including T-helper type 2 (Th2) cell differentiation and allergic inflammation.[2]

This compound: A Potent Inhibitor of STAT6

This compound is a peptidomimetic small molecule designed to inhibit the function of STAT6.[3] It was developed through structure-activity relationship studies based on compounds that block the docking site of STAT6 to the IL-4 receptor α (IL-4Rα).[3] this compound acts by targeting the SH2 domain of STAT6, thereby preventing its recruitment to the phosphorylated IL-4Rα and subsequent phosphorylation of Tyr641.[1][3] This blockade of STAT6 activation effectively abrogates the downstream signaling cascade.

Mechanism of Action

The primary mechanism of this compound is the competitive inhibition of the STAT6 SH2 domain. The SH2 domain is a structurally conserved protein domain that recognizes and binds to specific phosphotyrosine-containing peptide sequences.[3] By mimicking the phosphotyrosine motif of the IL-4Rα docking site, this compound occupies the binding pocket of the STAT6 SH2 domain. This prevents the interaction between STAT6 and the activated cytokine receptor, thereby inhibiting the crucial phosphorylation of STAT6 at Tyr641. Without this phosphorylation, STAT6 cannot dimerize and translocate to the nucleus to initiate gene transcription.

dot

Figure 1. Mechanism of this compound action.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 (µM) | Reference |

| Recombinant STAT6 | Fluorescence Polarization | 1.8 | [3] |

| Recombinant STAT5B | Fluorescence Polarization | 3.8 | [3] |

| Recombinant STAT3 | Fluorescence Polarization | 29.9 | [3] |

| Table 1. In Vitro Inhibitory Activity of this compound. |

| Cell Line | Assay | Parameter Measured | Effective Concentration (µM) | Reference |

| Beas-2B | Western Blot | pSTAT6 Inhibition | 1 - 2 | [3] |

| Beas-2B | Western Blot | pSTAT6 Inhibition | EC50: 1 - 2.5 | [3] |

| Table 2. Cell-Based Inhibitory Activity of this compound. |

Structural Basis of Inhibition

While a co-crystal structure of this compound bound to the STAT6 SH2 domain is not publicly available, molecular modeling studies of similar phosphopeptide mimetics provide significant insights into the binding mechanism.[1] These studies reveal that the inhibitor binds to the conserved phosphotyrosine-binding pocket of the SH2 domain.

Key interactions include:

-

Phosphotyrosine Mimic: The core of this compound mimics phosphotyrosine, allowing it to form critical hydrogen bonds and electrostatic interactions with conserved residues within the SH2 domain's binding pocket, such as a conserved arginine residue.[3]

-

Hydrophobic Interactions: The peptidomimetic scaffold of this compound is designed to make favorable hydrophobic contacts with non-polar residues lining the specificity pocket adjacent to the phosphotyrosine binding site.

The selectivity of this compound for STAT6 and STAT5 over STAT3 can be attributed to differences in the amino acid composition of their respective SH2 domains.[3] The binding pocket of STAT3 contains residues that would create steric hindrance or unfavorable electrostatic interactions with the structure of this compound.[3]

dot

Figure 2. this compound interaction with STAT6 SH2 domain.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.

Fluorescence Polarization Assay for IC50 Determination

This assay is used to quantify the binding affinity of this compound to the STAT6 SH2 domain in a competitive format.

-

Principle: A fluorescently labeled phosphopeptide probe that binds to the STAT6 SH2 domain is used. When the probe is bound to the larger STAT6 protein, its tumbling in solution is slowed, resulting in a high fluorescence polarization signal. When an inhibitor like this compound displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

-

Materials:

-

Recombinant STAT6 protein (containing the SH2 domain)

-

Fluorescently labeled phosphopeptide probe (e.g., a fluorescein-labeled peptide corresponding to the STAT6 binding site on IL-4Rα)

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

384-well black, non-binding microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a solution of the fluorescently labeled phosphopeptide probe at a constant concentration in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the probe solution, the recombinant STAT6 protein at a fixed concentration, and the various concentrations of this compound. Include control wells with probe and protein (no inhibitor) and probe only (no protein or inhibitor).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the percent inhibition for each concentration of this compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for In-Cell STAT6 Phosphorylation

This method is used to assess the ability of this compound to inhibit STAT6 phosphorylation in a cellular context.

-

Principle: Cells are treated with this compound and then stimulated with IL-4 to induce STAT6 phosphorylation. Cell lysates are then subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated STAT6 (pSTAT6) and total STAT6.

-

Materials:

-

Cell line (e.g., Beas-2B human bronchial epithelial cells)

-

Cell culture medium and supplements

-

This compound

-

IL-4

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-pSTAT6 (Tyr641) and anti-total STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with IL-4 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSTAT6 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total STAT6 antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of pSTAT6.

-

dot

Figure 3. Workflow for characterizing this compound.

Conclusion

This compound is a well-characterized inhibitor of STAT6 that functions by targeting the SH2 domain and preventing its activation by phosphorylation. The quantitative data demonstrate its potency and selectivity, and the established experimental protocols provide a framework for its further evaluation. While a definitive co-crystal structure remains to be elucidated, molecular modeling provides a strong basis for understanding its inhibitory mechanism. This technical guide consolidates the key information on the structural basis of this compound inhibition of STAT6, offering a valuable resource for the continued development of targeted therapies for allergic and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

PM-43I: A Novel Inhibitor of STAT5/6 Signaling with Potent Anti-Inflammatory Properties

A Technical Whitepaper for Researchers and Drug Development Professionals

PM-43I has emerged as a promising small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription (STAT) 5 and 6 proteins, key mediators in allergic inflammation. This document provides an in-depth technical guide on the anti-inflammatory properties of this compound, detailing its mechanism of action, experimental validation, and quantitative effects on inflammatory markers.

Core Mechanism of Action: Targeting the STAT5/6 Signaling Axis

This compound is a phosphopeptidomimetic small molecule designed to block the Src homology 2 (SH2) domain of STAT6, a critical step in the IL-4/IL-13 signaling pathway that drives allergic inflammation.[1][2][3] By competitively inhibiting the docking of STAT6 to the IL-4 receptor α (IL-4Rα), this compound prevents the subsequent phosphorylation and activation of STAT6.[1][2][3] Notably, due to significant sequence similarity, this compound also potently inhibits STAT5, another key cytokine signaling protein.[1] This dual inhibition of STAT5 and STAT6 is believed to contribute to its superior efficacy in preclinical models of allergic airway disease.[1]

The binding of cytokines IL-4 or IL-13 to their receptor complex initiates a signaling cascade that is central to the pathogenesis of asthma and other allergic diseases.[1][2][4][5] This cascade culminates in the activation of STAT6, which then translocates to the nucleus to drive the expression of genes responsible for the characteristic features of allergic inflammation, including airway hyperresponsiveness, eosinophilia, and mucus production.[1][3] this compound effectively disrupts this pathway at a critical juncture.

In Vitro and In Vivo Anti-Inflammatory Efficacy

The anti-inflammatory potential of this compound has been demonstrated in both cellular assays and preclinical animal models of allergic airway disease.

In Vitro Inhibition of STAT6 Phosphorylation

In studies using Beas-2B immortalized human airway cells, this compound demonstrated a dose-dependent inhibition of IL-4-stimulated STAT6 phosphorylation.[6] At concentrations of 2.5 µM and 5 µM, this compound reduced STAT6 phosphorylation levels to 18% and 21%, respectively.[6] The inhibitory concentration required to completely block STAT6 phosphorylation was observed to be between 1 and 2 μM.[1]

Preclinical Efficacy in a Murine Model of Allergic Airway Disease

This compound has shown significant efficacy in a murine model of Aspergillus niger-induced allergic airway disease.[1] Intranasal administration of this compound led to a marked reduction in key inflammatory parameters.

Table 1: Effect of this compound on Airway Hyperreactivity (AHR) in Mice [1]

| Treatment Group | Dose (µg/kg) | Peak AHR (cm H₂O/s) |

| Vehicle | - | ~17.5 |

| This compound | 25 | ~10.0 |

| This compound | 2.5 | ~7.5 |

| This compound | 0.25 | ~5.0 |

| This compound | 0.025 | ~7.5 |

Data are representative of multiple independent experiments.

Table 2: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Inflammatory Cells [1]

| Treatment Group | Dose (µg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁵) |

| Vehicle | - | ~3.5 | ~2.0 |

| This compound | 25 | ~2.0 | ~0.5 |

| This compound | 2.5 | ~1.5 | ~0.25 |

| This compound | 0.25 | ~1.0 | ~0.1 |

| This compound | 0.025 | ~1.25 | ~0.15 |

Data are representative of multiple independent experiments.

Table 3: Effect of this compound on Lung Cytokine-Secreting Cells [1]

| Treatment Group | Dose (µg/kg) | IL-4 Secreting Cells (per 10⁶ lung cells) | IL-17 Secreting Cells (per 10⁶ lung cells) |

| Vehicle | - | ~1200 | ~800 |

| This compound | 25 | ~400 | ~300 |

| This compound | 2.5 | ~300 | ~200 |

| This compound | 0.25 | ~200 | ~150 |

| This compound | 0.025 | ~250 | ~175 |

Data are representative of multiple independent experiments.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Murine Model of Infectious Allergic Airway Disease

The anti-inflammatory effects of this compound were evaluated in a well-established murine model of allergic airway disease induced by a fungal allergen.

Experimental Workflow:

Protocol:

-

Animals: BALB/c or C57BL/6 mice were used for these studies.[1] All experimental protocols were approved by the Institutional Animal Care and Use Committee of Baylor College of Medicine.[1][2]

-

Allergen Challenge: Mice were challenged intranasally with 4 x 10⁵ Aspergillus niger conidia every other day for a minimum of six challenges.[1][2]

-

Treatment: this compound or a vehicle control (DLPC) was administered intranasally at specified doses.[1] For the reversal model, treatment was initiated after the establishment of allergic airway disease.[1]

-

Assessment of Airway Hyperreactivity (AHR): AHR was measured in response to increasing doses of acetylcholine.[1]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF was collected to perform differential cell counts, including eosinophils, monocytes, neutrophils, and lymphocytes.[1]

-

Cytokine Analysis: The number of IL-4, IL-17, and IFN-γ-secreting cells in the lungs was determined.[1]

Pharmacokinetic Studies

The distribution and clearance of this compound were assessed in naïve mice.

Protocol:

-

Administration: Naïve mice were treated intranasally with 250 μg/kg of this compound.[1]

-

Sample Collection: Lungs, liver, kidney, and urine were collected over a 48-hour period.[1]

-

Analysis: The concentration of this compound and its metabolites was quantified using a highly sensitive HPLC-MS method.[1][3]

The results of these studies indicated that this compound is efficiently cleared through the kidneys and is eliminated from the lungs within 48 hours, with no evidence of long-term toxicity.[1][2]

Conclusion

This compound is a potent, dual inhibitor of STAT5 and STAT6 with significant anti-inflammatory properties demonstrated in preclinical models of allergic airway disease. Its targeted mechanism of action, efficacy at low doses, and favorable preliminary safety profile make it a compelling candidate for further clinical development for the treatment of asthma and other allergic conditions. The detailed experimental data and protocols provided in this whitepaper offer a solid foundation for researchers and drug development professionals interested in advancing this novel therapeutic agent.

References

- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biocompare.com [biocompare.com]

- 4. Inflammation in Asthma: Mechanistic Insights and the Role of Biologics in Therapeutic Frontiers | MDPI [mdpi.com]

- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: In Vivo Efficacy of PM-43I in a Murine Model of Ovalbumin-Induced Allergic Asthma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. A key signaling cascade implicated in the pathogenesis of asthma involves Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which activate the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).[1][2] The ovalbumin (OVA)-induced allergic asthma model in mice is a robust and widely used preclinical model that recapitulates key features of human asthma.[3][4] PM-43I is a novel small molecule inhibitor that targets the Src homology 2 (SH2) domains of both STAT5 and STAT6, thereby blocking their activation.[1][5] This dual inhibition is thought to suppress both the STAT6-dependent T-helper 2 (Th2) adaptive immune response and the STAT5-dependent innate lymphoid cell (ILC2) driven responses, which contribute to the disease phenotype.[5] This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in the OVA-induced mouse model of allergic asthma.

Signaling Pathway of this compound Inhibition

The binding of cytokines IL-4 and IL-13 to the IL-4Rα receptor subunit triggers the activation of associated Janus kinases (JAKs). These kinases phosphorylate the receptor, creating docking sites for the SH2 domains of STAT5 and STAT6. Upon recruitment, STAT5 and STAT6 are themselves phosphorylated, leading to their dimerization, translocation to the nucleus, and activation of gene expression that drives the asthmatic phenotype. This compound acts as a potent inhibitor by targeting the SH2 domains of STAT5 and STAT6, preventing their phosphorylation and subsequent activation.[1][5]

Caption: this compound inhibits the IL-4/IL-13 pathway by blocking STAT5/6 activation.

Experimental Protocols

This section details the materials and methods required to establish the OVA-induced asthma model and assess the therapeutic efficacy of this compound.

Materials and Reagents

-

Animals: Female BALB/c mice, 6-8 weeks old.[6]

-

Test Compound: this compound.

-

Vehicle Control: Appropriate vehicle for this compound solubilization.

-

Sensitizing Agent: Chicken egg ovalbumin (OVA), Grade V.

-

Adjuvant: Aluminum hydroxide (Alum).

-

Challenge Agent: Ovalbumin (OVA), Grade V, for aerosolization.

-

Buffers: Sterile, pyrogen-free phosphate-buffered saline (PBS).

-

Anesthetic: For terminal procedures.

-

Aerosol Delivery System: Nebulizer and exposure chamber.

-

Airway Responsiveness Measurement System: Whole-body plethysmography system.

-

Reagents for Endpoint Analysis: Methacholine, ELISA kits for cytokines (IL-4, IL-13) and OVA-specific IgE, reagents for cell counting and histology (H&E, PAS stains).

Experimental Workflow

The protocol involves a sensitization phase to induce an allergic phenotype, followed by a challenge phase to trigger the asthmatic response, during which the therapeutic compound is administered.

Caption: Timeline for OVA sensitization, challenge, and this compound treatment in mice.

Step-by-Step Protocol

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Sensitization Phase:

-

Treatment and Challenge Phase:

-

From Day 28 to Day 30, administer this compound to the treatment group. Studies have shown that an inhaled dose of 0.25 µg/kg is highly effective.[5] Administer the vehicle to the control and OVA-only groups.

-

Approximately 1-2 hours after treatment, challenge the mice (excluding the negative control group) with an aerosol of 1-2% OVA in saline for 20-30 minutes using a nebulizer in an exposure chamber.[7][8] The negative control group is challenged with saline aerosol only.

-

-

Endpoint Analysis (Day 31):

-

Perform all analyses 24-48 hours after the final OVA challenge.

-

Endpoint Analysis Methodologies

-

Airway Hyperresponsiveness (AHR): Measure AHR using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.

-

Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis:

-

Anesthetize mice and perform a tracheotomy.

-

Lavage the lungs with PBS.

-

Determine the total leukocyte count using a hemocytometer.

-

Prepare cytospin slides and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) after staining.[6]

-

-

Serum Analysis: Collect blood via cardiac puncture. Isolate serum to measure levels of OVA-specific IgE and IgG1 by ELISA.

-

Lung Histology:

-

Cytokine Analysis: Homogenize lung tissue or use BALF supernatant to measure levels of Th2 cytokines like IL-4 and IL-13 by ELISA.[5]

Expected Results and Data Presentation

Treatment with this compound is expected to significantly ameliorate the hallmarks of allergic asthma in the OVA-challenged mice. The following tables summarize representative quantitative data based on preclinical studies of this compound.[5]

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)

| Treatment Group | Dose (µg/kg) | AHR (Penh value) vs. Vehicle |

| Vehicle Control | - | Baseline |

| OVA + Vehicle | - | Markedly Increased |

| OVA + this compound | 0.25 | Significantly Reduced |

| OVA + this compound | 0.025 | Moderately Reduced |

Data presented is illustrative of expected outcomes.

Table 2: Effect of this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dose (µg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁴) |

| Vehicle Control | - | ~0.5 | < 0.1 |

| OVA + Vehicle | - | ~8.0 | ~5.0 |

| OVA + this compound | 0.25 | Significantly Reduced | Significantly Reduced |

| OVA + this compound | 0.025 | Significantly Reduced | Significantly Reduced |

Data presented is illustrative of expected outcomes based on published findings showing significant reductions.[5]

Table 3: Effect of this compound on Lung Cytokine-Producing Cells

| Treatment Group | Dose (µg/kg) | IL-4 Secreting Cells (per 10⁶ cells) | IL-17 Secreting Cells (per 10⁶ cells) |

| Vehicle Control | - | Low | Low |

| OVA + Vehicle | - | Markedly Increased | Markedly Increased |

| OVA + this compound | 0.25 | Significantly Reduced | Significantly Reduced |

Data presented is illustrative of expected outcomes. This compound treatment significantly reduces lung IL-4 and IL-17-secreting cells.[5]

Conclusion

The ovalbumin-induced allergic asthma mouse model is a critical tool for the preclinical evaluation of novel therapeutics. The small molecule this compound, a dual inhibitor of STAT5 and STAT6, demonstrates potent efficacy in this model, significantly reducing airway hyperresponsiveness, eosinophilic inflammation, and pro-inflammatory cytokine production at very low doses.[5] The protocols outlined in this document provide a comprehensive framework for researchers to independently validate and expand upon these findings, facilitating the further development of this compound and other STAT inhibitors for the treatment of allergic asthma. Notably, this compound has been shown to be efficiently cleared with no long-term toxicity, further highlighting its potential for clinical development.[5][9]

References

- 1. biocompare.com [biocompare.com]

- 2. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 9. medindia.net [medindia.net]

Application Notes and Protocols for PM-43I in a Murine Asthma Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PM-43I, a dual inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6, in a murine model of allergic asthma. The protocols and data presented are based on preclinical studies demonstrating the efficacy of this compound in mitigating key features of asthma.[1][2][3]

Introduction

Asthma is a chronic inflammatory disease of the airways, pathogenically driven in many cases by type 2 immune responses.[4] Key cytokines in this pathway, Interleukin-4 (IL-4) and Interleukin-13 (IL-13), signal through the IL-4 receptor α (IL-4Rα) to activate the transcription factor STAT6.[1][2] This signaling cascade is crucial for driving hallmark features of asthma, including airway hyperresponsiveness (AHR), mucus production, and eosinophilic inflammation.[4][5] this compound is a novel small molecule inhibitor that targets the Src homology 2 (SH2) domains of both STAT5 and STAT6, effectively blocking their activation.[1] By inhibiting these key transcription factors, this compound has been shown to potently suppress allergic airway disease in murine models.[1][3]

Mechanism of Action

This compound is a peptidomimetic compound designed to block the docking of STAT6 to its receptor, thereby preventing its phosphorylation and subsequent activation.[1][2] Uniquely, this compound also demonstrates potent inhibition of STAT5.[1] This dual-inhibitory action is thought to contribute to its superior in vivo efficacy compared to selective STAT6 inhibitors, as it can suppress both STAT6-dependent T-helper 2 (Th2) adaptive immunity and STAT5-dependent innate lymphoid cell (ILC2)-driven responses, both of which are implicated in the pathogenesis of allergic asthma.[1]

Below is a diagram illustrating the signaling pathway targeted by this compound.

References

- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Importance of Cytokines in Murine Allergic Airway Disease and Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PM-43I in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PM-43I is a novel small molecule inhibitor targeting the Src homology 2 (SH2) domains of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2] By blocking the docking site of STAT6 to the IL-4 receptor α (IL-4Rα) and subsequent phosphorylation, this compound effectively inhibits the activation of these key transcription factors.[1][2][3] This compound has shown significant potential in preclinical models of allergic airway disease, such as asthma, by suppressing STAT5- and STAT6-dependent signaling pathways.[1][2][3][4] These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound is a phosphopeptidomimetic compound designed to competitively bind to the SH2 domains of STAT5 and STAT6.[1] This binding prevents their interaction with phosphorylated tyrosine residues on cytokine receptors, such as the IL-4Rα, thereby inhibiting their activation through phosphorylation.[1][2][3] The inhibition of STAT5 and STAT6 phosphorylation subsequently blocks their dimerization, nuclear translocation, and downstream gene transcription, which are critical for the inflammatory responses in allergic diseases.[4]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Notes |

| IC50 (recombinant STAT6) | 1.8 µM | N/A | Reflects binding affinity to the isolated protein.[1] |

| In-cell STAT6 Inhibition | 1 - 2.5 µM | Beas-2B | Concentration range for effective inhibition of IL-4 stimulated STAT6 phosphorylation.[1][5] |

| STAT6 Phosphorylation Inhibition | 18% of control | Beas-2B | At a concentration of 2.5 µM.[5] |

| STAT6 Phosphorylation Inhibition | 21% of control | Beas-2B | At a concentration of 5 µM.[5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

For optimal results and to maintain the integrity of the compound, it is crucial to follow proper storage and handling procedures.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a stock solution of this compound by dissolving the powder in an appropriate volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (please verify the molecular weight from the supplier's datasheet) in the calculated volume of DMSO.

-

Vortex briefly to ensure the compound is fully dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]

Protocol 2: In Vitro Treatment of Cells with this compound

This protocol outlines the general procedure for treating adherent cell lines with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.

Materials:

-

Adherent cells (e.g., A549, BEAS-2B)[1]

-

Complete cell culture medium (e.g., DMEM/F-12)[1]

-

Fetal Bovine Serum (FBS)

-

This compound stock solution

-

Cytokine for stimulation (e.g., recombinant human IL-4)[1]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

The day before the experiment, reduce the serum concentration in the cell culture medium to 2% FBS to minimize background signaling.[1]

-

Prepare working solutions of this compound by diluting the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 0.05, 0.5, 1, 2.5, 5 µM).[5]

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Pre-treat the cells with this compound for a period of up to 2 hours.[1][5]

-

Following the pre-treatment, stimulate the cells with the appropriate cytokine (e.g., 2 ng/mL IL-4) for the desired time period to induce STAT6 phosphorylation.[1]

-

After stimulation, proceed with downstream analysis such as protein extraction for Western blotting or cell lysis for other assays.

Protocol 3: Western Blot Analysis of STAT6 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on STAT6 phosphorylation.

Materials:

-

Cell lysates from Protocol 2

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells treated according to Protocol 2 with ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an anti-total-STAT6 antibody.

Visualizations

Caption: this compound inhibits the IL-4/IL-13 signaling pathway by preventing STAT6 phosphorylation.

Caption: Workflow for assessing this compound's effect on STAT6 phosphorylation in cell culture.

References

- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: The Use of PM-43I in Beas-2B Human Airway Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PM-43I is a small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 6 (STAT6). In the context of respiratory research, the human bronchial epithelial cell line, Beas-2B, serves as a critical in vitro model for studying airway inflammation and the effects of potential therapeutics. This document provides detailed application notes and protocols for the use of this compound in Beas-2B cells, focusing on its mechanism of action, experimental procedures, and expected outcomes.

Mechanism of Action of this compound in Beas-2B Cells

This compound exerts its effects by inhibiting the phosphorylation of STAT6. Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are key cytokines in type 2 inflammatory responses, which are implicated in allergic airway diseases like asthma. Upon binding to their receptors on the surface of Beas-2B cells, IL-4 and IL-13 activate Janus kinases (JAKs), which in turn phosphorylate STAT6. Phosphorylated STAT6 (pSTAT6) then dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators, including chemokines such as eotaxin-3 (CCL11) and monocyte chemoattractant protein-1 (MCP-1/CCL2). This compound specifically interferes with the phosphorylation of STAT6, thereby blocking this signaling cascade and subsequent inflammatory responses.

Data Presentation

Quantitative Analysis of this compound Activity in Beas-2B Cells

The following tables summarize the key quantitative data regarding the use of this compound in Beas-2B cells.

| Parameter | Value | Experimental Conditions | Reference |

| EC50 for pSTAT6 Inhibition | 1 - 2 µM | Beas-2B cells stimulated with IL-4. | [1] |

| Cytotoxicity (IC50) | 8 - 10 µM | 72-hour exposure of Beas-2B cells, assessed by MTT assay. | [1] |

Table 1: Potency and Cytotoxicity of this compound in Beas-2B Cells

| Condition | Eotaxin-3 (CCL11) Secretion | MCP-1 (CCL2) Secretion | Reference |

| Untreated Control | Baseline | Baseline | [2][3] |

| IL-4 or IL-13 Stimulation | Increased | Increased | [2][3][4] |

| IL-4 or IL-13 Stimulation + STAT6 Inhibitor | Significantly Reduced | Significantly Reduced | [2][3][4] |

Table 2: Effect of STAT6 Inhibition on Chemokine Secretion in Beas-2B Cells

Experimental Protocols

Protocol 1: Beas-2B Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the Beas-2B human bronchial epithelial cell line.

Materials:

-

Beas-2B cells (ATCC® CRL-9609™)

-

BEGM™ Bronchial Epithelial Cell Growth Medium BulletKit™ (Lonza, CC-3170)

-

Fetal Bovine Serum (FBS)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile consumables

Procedure:

-

Media Preparation: Prepare complete BEGM medium by adding all the provided supplements. For routine culture, supplement the medium with 10% FBS.

-

Cell Thawing: Quickly thaw a frozen vial of Beas-2B cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete BEGM. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete BEGM. Seed the cells in a T-75 flask at a density of 1-2 x 10^4 cells/cm².

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When the cells reach 80-90% confluency, wash the flask with PBS and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 5-10 minutes until the cells detach. Neutralize the trypsin with complete BEGM, centrifuge the cells, and re-seed into new flasks at the desired density.

Protocol 2: STAT6 Phosphorylation Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in Beas-2B cells.

Materials:

-

Beas-2B cells cultured in 6-well plates

-

This compound (and other STAT6 inhibitors as controls)

-

Recombinant Human IL-4

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed Beas-2B cells in 6-well plates and grow to 80-90% confluency. The day before the experiment, replace the medium with serum-free BEGM.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) or vehicle (DMSO) for 2 hours.

-

Cytokine Stimulation: Stimulate the cells with 2 ng/mL of recombinant human IL-4 for 1 hour.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-STAT6 antibody as a loading control.

-

Protocol 3: Chemokine Secretion Assay (ELISA)

This protocol details the measurement of eotaxin-3 (CCL11) or MCP-1 (CCL2) secretion from Beas-2B cells following treatment with this compound and cytokine stimulation.

Materials:

-

Beas-2B cells cultured in 24-well plates

-

This compound

-

Recombinant Human IL-4 or IL-13

-

Human Eotaxin-3/CCL11 or MCP-1/CCL2 ELISA Kit

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Seed Beas-2B cells in 24-well plates and grow to 80-90% confluency. Replace with serum-free medium overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with this compound or vehicle for 2 hours.

-

Cytokine Stimulation: Stimulate the cells with IL-4 or IL-13 (e.g., 10-20 ng/mL) for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Perform the ELISA for eotaxin-3 or MCP-1 according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of the chemokine in each sample based on a standard curve.

Visualizations

Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.

Caption: General experimental workflow for studying the effects of this compound in Beas-2B cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Interleukin (IL)-4 and IL-13 up-regulate monocyte chemoattractant protein-1 expression in human bronchial epithelial cells: involvement of p38 mitogen-activated protein kinase, extracellular signal-regulated kinase 1/2 and Janus kinase-2 but not c-Jun NH2-terminal kinase 1/2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma | European Respiratory Society [publications.ersnet.org]

Application Notes and Protocols: Aerosol Delivery of PM-43I in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical evaluation of PM-43I, a potent STAT5/6 inhibitor, when delivered via aerosolization for the treatment of allergic airway diseases. The following sections summarize key quantitative data, outline experimental methodologies, and visualize the underlying signaling pathway and experimental workflows.

Introduction

This compound is a novel phosphopeptidomimetic small molecule designed to target the Src homology 2 (SH2) domains of both STAT5 and STAT6, critical transcription factors in the signaling pathways of IL-4 and IL-13, which are heavily implicated in the pathogenesis of asthma and other allergic airway diseases.[1][2][3][4] By inhibiting the activation of STAT5 and STAT6, this compound effectively blocks the downstream inflammatory cascade.[1] Preclinical studies have demonstrated that aerosol delivery of this compound is a promising therapeutic strategy, allowing for direct targeting of the lungs, thereby maximizing local efficacy and minimizing potential systemic side effects.[1] This document details the key findings and methodologies from these preclinical investigations.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of aerosolized this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment Condition | Concentration | Result |

| Beas-2B (immortalized human airway cells) | IL-4 stimulated | 2.5 µM | 79% inhibition of STAT6 phosphorylation |

| Beas-2B (immortalized human airway cells) | IL-4 stimulated | 5 µM | 82% inhibition of STAT6 phosphorylation |

Data extracted from in vitro experiments on human airway cells.[5]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Disease

| Parameter | Dosage | Result |

| Minimum Effective Dose (ED50) | 0.25 µg/kg | Reversal of preexisting allergic airway disease |

| Daily Inhaled Dose | 75 µg/kg | Improved survival in influenza-infected mice |

| Long-term Treatment (8 months) | 250 µg/kg (every other day) | Promoted antigen-specific TH1 antibody response |

Data from a preclinical murine model of asthma.[1][3]

Table 3: Pharmacokinetic Profile of Intranasally Administered this compound (250 µg/kg) in Mice

| Tissue | Time Point | Predominant Species Detected | Key Observation |

| Lungs | 0-48 hours | Prodrug (bis-, mono-POM) and Active Drug (non-POM) | Drug persists for more than 24 hours |

| Liver | Peak | Active Drug (non-POM) only | Rapid metabolism of the prodrug |

| Kidney | 0-48 hours | Prodrug and Active Drug | Efficient clearance |

| Urine | 0-48 hours | Prodrug and Active Drug | Renal excretion is a major elimination pathway |

Pharmacokinetic data following a single intranasal dose in mice.[1]

Table 4: Aerosol Characteristics of this compound Formulation

| Parameter | Value | Significance |

| Formulation | This compound packaged in DLPC | Stable delivery of the prodrug |

| Particle Size | >70% of particles 0.5–3 µm | Optimal for deposition in the lower airways |

Physical characteristics of the aerosolized this compound used in preclinical studies.[1]

Signaling Pathway